1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(17)15(14-8)6-9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZSECZDFJTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)CC2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Hydroxy-1H-Pyrazoles via Acid-Catalyzed Transamination
A widely used method for preparing 5-hydroxy-1H-pyrazoles involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by cyclocondensation to form the pyrazole ring:
- Step 1: Acylation of arylhydrazines with methyl malonyl chloride produces hydrazides.
- Step 2: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) yields enaminone intermediates.
- Step 3: Acid-catalyzed transamination and base-catalyzed intramolecular cyclocondensation afford 5-hydroxy-1H-pyrazole-4-carboxylates in 60–86% yields.
This method allows the introduction of various aryl groups, including 4-chlorophenyl, at the N-1 position of the pyrazole ring, and can be adapted for methyl substitution at the 3-position by selecting appropriate starting materials.
Palladium-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation
To install the 4-chlorophenylmethyl substituent or other aryl groups, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed:
- Pyrazole triflates serve as electrophilic partners.
- Reaction with appropriate boronic acids (e.g., 4-chlorobenzylboronic acid) in the presence of Pd(PPh3)4 catalyst and base (K3PO4) in 1,4-dioxane under argon atmosphere.
- Refluxing the mixture leads to efficient coupling, yielding substituted pyrazole derivatives.
- Purification by flash chromatography yields the desired compounds in moderate to good yields.
This method provides excellent regioselectivity and tolerance for functional groups, enabling the synthesis of complex pyrazole derivatives with 4-chlorophenylmethyl substitution.
Condensation and Cyclization Approaches
Alternative synthetic routes involve:
- Condensation of phenylhydrazines with β-ketoesters or acetophenones in the presence of glacial acetic acid to form hydrazones.
- Subsequent cyclization and functional group transformations using Vilsmeier-Haack reagent to yield pyrazole-4-carbaldehydes.
- These methods facilitate the introduction of methyl groups at the 3-position and hydroxy groups at the 5-position of the pyrazole ring.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Transamination | Diethyl [(dimethylamino)methylene]malonate, arylhydrazines, acid | 60–86 | High regioselectivity, mild conditions | Requires multi-step synthesis |
| Vilsmeier-Haack Formylation | DMF, POCl3, reflux 70–80°C | ~80 | Selective formylation at C-4 | Sensitive to moisture, harsh reagents |
| Pd-Catalyzed Suzuki-Miyaura | Pyrazole triflates, 4-chlorobenzylboronic acid, Pd(PPh3)4, K3PO4 | Moderate to high | Broad functional group tolerance | Requires palladium catalyst, inert atmosphere |
| Condensation & Cyclization | Phenylhydrazines, acetophenones, acetic acid, Vilsmeier reagent | Variable | Straightforward, scalable | May require purification steps |
Research Findings and Notes
- The palladium-catalyzed cross-coupling approach is highly effective for introducing the 4-chlorophenylmethyl substituent with good yields and functional group tolerance.
- The Vilsmeier-Haack reaction remains the gold standard for selective aldehyde group introduction at the 4-position of pyrazoles, including derivatives with hydroxy and methyl substitutions.
- Acid-catalyzed transamination followed by cyclocondensation provides a versatile route to 5-hydroxy-1H-pyrazoles, adaptable to various aryl substituents and methylation patterns.
- Combining these methods allows for the efficient synthesis of this compound with high purity and yield, suitable for further pharmaceutical or agrochemical development.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHClNO with a molecular weight of 250.68 g/mol. It features a pyrazole ring, which is significant for its biological activity, along with a hydroxyl group and an aldehyde functional group that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds possess notable antimicrobial properties. Studies have shown that 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane penetration and efficacy against pathogens .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases .
Anticancer Potential
There is emerging evidence that pyrazole derivatives can act as anticancer agents. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its role in cancer therapy development .
Metal Complexation
The compound's ability to act as a ligand for various metal ions has been explored. Coordination complexes formed between this pyrazole derivative and transition metals have shown enhanced stability and unique electronic properties. These complexes are being studied for applications in catalysis and materials science .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound is being explored as a potential material for OLEDs. Its ability to emit light upon electrical stimulation makes it suitable for applications in display technologies .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehyde Derivatives
Structural Comparison
The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural Features of Selected Pyrazole Carbaldehyde Derivatives
- Substituent Effects: The hydroxy group in the target compound distinguishes it from analogs with halogens (e.g., 5-chloro derivatives ) or non-polar groups (e.g., phenoxy ). This group may increase solubility in polar solvents and participation in hydrogen bonding. The 4-chlorophenylmethyl substituent provides steric bulk and lipophilicity compared to smaller groups like methyl (e.g., 1-methyl in ).
Crystallographic and Stability Data
- Crystal Structures : Pyrazole carbaldehydes are often characterized via X-ray crystallography using SHELX software . For example, dihydropyrazole derivatives (e.g., ) exhibit planar pyrazole rings, while bulky substituents (e.g., 4-chlorophenylmethyl) may induce torsional strain.
- Stability : The hydroxy group may render the compound prone to oxidation, whereas chloro or methyl groups enhance stability .
Biological Activity
1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure
The molecular formula of the compound is , and its structural features are critical for its biological activity. The presence of the chlorophenyl group and the hydroxymethyl substituent contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
Antitumor Activity
A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their antitumor properties. The results showed that compounds similar to this compound exhibited significant growth inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 49.85 | Induces apoptosis |
| 2 | NCI-H460 | 0.95 | Autophagy induction |
Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that this compound significantly reduced LPS-induced NO production and TNF-α secretion from macrophages. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell proliferation pathways, which is crucial for their anticancer effects.
- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways, leading to reduced inflammation and tumor growth.
- Reactive Oxygen Species (ROS) Generation : It has been indicated that certain pyrazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the 4-position . Modifications, such as nucleophilic substitution of the 5-chloro intermediate with phenols under basic conditions (e.g., K₂CO₃), can introduce aryloxy groups . For analogs, alkaline condensation with formaldehyde has been employed to install methyl groups .
Q. How is the structural characterization of this compound performed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . Spectroscopic methods include:
Q. What are the key challenges in purifying this compound?
The hydroxy and carbaldehyde groups increase polarity, complicating crystallization. Techniques include:
- Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization from ethanol or methanol to remove unreacted precursors .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies in NMR or IR signals may arise from tautomerism (e.g., keto-enol forms) or crystal packing effects. Strategies include:
Q. What reaction mechanisms explain the nucleophilic substitution at the 5-position?
The 5-chloro intermediate undergoes SNAr (nucleophilic aromatic substitution) with phenols, facilitated by electron-withdrawing groups (e.g., carbaldehyde) that activate the pyrazole ring. The reaction proceeds via a Meisenheimer complex, with K₂CO₃ acting as a base to deprotonate the phenol and enhance nucleophilicity . Kinetic studies using HPLC or in-situ IR can monitor substituent effects on reaction rates.
Q. How does the compound’s structure influence its pharmacological activity?
The carbaldehyde group enables Schiff base formation with biomolecular amines, while the 4-chlorobenzyl moiety enhances lipophilicity and membrane permeability. In anticonvulsant studies, analogs were evaluated via maximal electroshock (MES) and pentylenetetrazol-induced seizure models , with activity linked to electron-withdrawing substituents at the 5-position .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Ultrasound-assisted synthesis : Reduces reaction time and improves yields in heterocyclic coupling reactions .
- Microwave irradiation : Enhances Vilsmeier-Haack formylation efficiency by 20–30% compared to conventional heating .
- Flow chemistry : Minimizes degradation of sensitive intermediates (e.g., aldehydes) .
Methodological Considerations
Q. How is computational modeling used to predict biological targets?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like GABAₐ or COX-2. The carbaldehyde’s electrophilicity is critical for forming hydrogen bonds with active-site residues . QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What analytical techniques validate synthetic intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
